N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold acetylated at the 1-position and linked to a 2,4,5-trimethylbenzenesulfonamide group at the 6-position. The compound’s structure combines the conformational flexibility of the tetrahydroquinoline core with the steric and electronic effects of the acetyl and trimethyl-substituted sulfonamide moieties.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-13-10-15(3)20(11-14(13)2)26(24,25)21-18-7-8-19-17(12-18)6-5-9-22(19)16(4)23/h7-8,10-12,21H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJVSHAYEACUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Core Tetrahydroquinoline Synthesis
The tetrahydroquinoline core is typically synthesized via the Pictet-Spengler reaction , which involves the cyclization of β-arylethylamines with aldehydes or ketones. For this compound, the reaction employs 1,2,3,4-tetrahydroquinolin-6-amine and acetyl chloride to introduce the acetyl group at the 1-position. Key parameters include:
Sulfonamide Functionalization
The sulfonamide moiety is introduced through a chlorosulfonation reaction followed by amine coupling. Using 2,4,5-trimethylbenzenesulfonyl chloride, the reaction proceeds as follows:
- Chlorosulfonation : The benzene ring is sulfonated using chlorosulfonic acid at 0°C for 2 hours.
- Amine Coupling : The tetrahydroquinoline derivative reacts with the sulfonyl chloride in the presence of pyridine or triethylamine (TEA) as a base.
Table 1: Optimization of Sulfonamide Coupling
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Base | Pyridine | Triethylamine | Triethylamine |
| Solvent | DCM | THF | THF |
| Temperature (°C) | 25 | 0–25 | 25 |
| Yield (%) | 82 | 89 | 89 |
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols favor continuous flow reactors to enhance efficiency:
Mechanistic Insights and Byproduct Analysis
Regioselectivity Challenges
The acetyl group at the 1-position directs sulfonamide formation to the 6-position via electronic effects. Competing byproducts include:
Pharmacokinetic Considerations
While pharmacokinetic data for this specific compound are limited, analogs such as 2-[2-(4-tert-butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide provide insights:
Table 2: Pharmacokinetic Profile of a Structural Analog
| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | — | 127 |
| AUC (ng·h/mL) | 625 | 402 |
| Bioavailability (%) | — | 21.4 |
| Half-life (h) | 7.1 | — |
Analytical and Characterization Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the sulfonamide group.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with other tetrahydroquinoline-based sulfonamides and heterocyclic derivatives. Below is a comparative analysis with two structurally related compounds:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 2,4,5-trimethylbenzene sulfonamide in the target compound increases logP compared to the oxazole-carboxamide analogue, suggesting better membrane penetration but higher risk of off-target binding.
- Solubility : The absence of polar groups (e.g., oxazole or ester) in the target compound may reduce aqueous solubility relative to the bicyclooctane ester derivative.
Research Findings and Limitations
- Key Insight : Structural modifications (e.g., methyl groups, acetylated nitrogen) in the target compound balance lipophilicity and metabolic stability, but its biological efficacy remains unverified.
- Limitation: Existing studies on analogues highlight that even minor structural changes (e.g., oxazole vs. sulfonamide) lead to divergent solubility and reactivity profiles, complicating predictive modeling .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by a quinoline derivative integrated with a sulfonamide moiety , which is known for its diverse biological activities. The molecular formula for this compound is , and it has a molecular weight of 344.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.46 g/mol |
| CAS Number | 941870-94-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group enhances its binding affinity to various biological targets, potentially leading to modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation: It can interact with receptors affecting neurotransmitter levels or other signaling pathways.
Antibacterial Properties
Studies have shown that sulfonamide derivatives exhibit significant antibacterial activity. The mechanism often involves inhibition of bacterial folate synthesis by blocking the enzyme dihydropteroate synthase. This property makes this compound a candidate for further development as an antibacterial agent.
Anticancer Activity
Research indicates that compounds with quinoline structures can exhibit anticancer properties through various mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
- Disruption of cell cycle progression.
In vitro studies have demonstrated that similar quinoline derivatives can effectively inhibit tumor growth in various cancer cell lines.
Case Studies
-
Study on Anticancer Efficacy:
A study evaluated the anticancer effects of quinoline derivatives similar to our compound using MTT assays on several cancer cell lines. Results indicated a dose-dependent inhibition of cell viability and increased apoptosis markers in treated cells compared to controls. -
Antibacterial Evaluation:
Another investigation focused on the antibacterial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications to the sulfonamide structure significantly enhanced antibacterial potency . -
In Vivo Studies:
Animal models were used to assess the anti-inflammatory effects of related compounds. In these studies, administration of the compounds resulted in reduced edema and inflammatory markers compared to untreated groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
